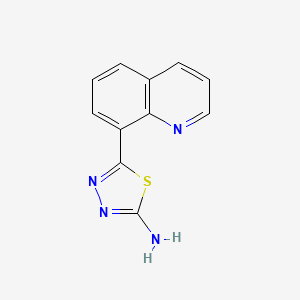

2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole

描述

Historical Context and Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has garnered significant attention from medicinal chemists for decades. nih.gov Its journey in medicinal chemistry has been marked by the discovery of numerous derivatives exhibiting a wide array of pharmacological activities. google.com The versatility of the 1,3,4-thiadiazole scaffold stems from its unique physicochemical properties. It is considered a bioisostere of pyrimidine, a core structure in nucleic acids, which allows its derivatives to potentially interfere with biological processes like DNA replication. nih.gov

The broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives is well-documented and includes:

Antimicrobial (antibacterial and antifungal) nih.govresearchgate.net

Anti-inflammatory google.comnih.gov

Anticonvulsant google.comnih.gov

Antiviral nih.gov

Antitubercular researchgate.net

This wide range of activities has cemented the 1,3,4-thiadiazole ring as a "privileged scaffold" in medicinal chemistry, continually inspiring the synthesis of new derivatives with therapeutic potential. nih.gov

Relevance of Quinoline-Bearing Heterocycles in Drug Discovery

Quinoline (B57606), a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is another cornerstone in the field of medicinal chemistry. orientjchem.org Its presence in natural alkaloids, most notably the antimalarial drug quinine (B1679958), established its significance early on. researchgate.net The quinoline nucleus is a versatile scaffold that has been extensively modified to produce a vast number of synthetic compounds with diverse pharmacological applications. orientjchem.orgresearchgate.net

The rigid, planar structure of the quinoline ring allows it to interact with various biological targets, including enzymes and nucleic acids, often through intercalation. researchgate.net The ability to easily introduce a wide variety of substituents at different positions on the quinoline ring allows for the fine-tuning of its biological activity, pharmacokinetic properties, and safety profile. researchgate.net

Quinoline derivatives have demonstrated a remarkable range of therapeutic applications, as summarized in the table below.

| Pharmacological Activity | Examples of Quinoline-Based Drugs/Derivatives |

| Antimalarial | Chloroquine, Mefloquine, Primaquine |

| Anticancer | Camptothecin, Topotecan, Erlotinib |

| Antibacterial | Ciprofloxacin, Levofloxacin (Fluoroquinolones) |

| Antifungal | Quinoline derivatives have shown activity against various fungal strains. |

| Anti-inflammatory | Certain quinoline derivatives exhibit anti-inflammatory properties. |

| Antiviral | Some quinoline compounds have been investigated for anti-HIV activity. |

This table presents a selection of the broad pharmacological activities of quinoline derivatives. orientjchem.orgresearchgate.net

The proven success of quinoline-based drugs in treating a variety of diseases makes this heterocyclic system a highly attractive starting point for the development of new therapeutic agents. researchgate.net

Overview of Research Directions for 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole and Related Derivatives

The strategic combination of the 1,3,4-thiadiazole and quinoline scaffolds into a single molecule, such as this compound, represents a promising direction in drug discovery. This molecular hybridization aims to leverage the distinct biological activities of each heterocycle to create novel compounds with potentially synergistic or enhanced pharmacological effects.

While specific research on this compound is not extensively documented in publicly available literature, the research on analogous quinoline-thiadiazole hybrids provides a clear indication of the scientific interest and potential therapeutic applications for this class of compounds. The primary research directions focus on exploiting the combined pharmacophoric features for various therapeutic targets.

Key Research Areas for Quinoline-Thiadiazole Hybrids:

Anticancer Activity: A significant area of investigation for quinoline-thiadiazole derivatives is their potential as anticancer agents. nih.gov The rationale is that the quinoline moiety can act as a DNA intercalating agent or an enzyme inhibitor (e.g., tyrosine kinases), while the thiadiazole ring can contribute to cytotoxicity through other mechanisms. nih.govresearchgate.net For instance, some quinoline-bearing 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their ability to inhibit specific targets like VEGFR-2, which is involved in tumor angiogenesis. nih.gov

Antimicrobial Properties: Given the well-established antibacterial and antifungal activities of both quinoline and 1,3,4-thiadiazole derivatives, their hybrids are being actively explored as novel antimicrobial agents. scilit.com The goal is to develop compounds that can overcome the growing problem of drug resistance in various pathogens. Research has shown that certain 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. scilit.com

Anticonvulsant and CNS Activities: The exploration of quinoline-thiadiazole hybrids for central nervous system (CNS) disorders is another active research front. Studies on quinoline-incorporated substituted thiadiazoles have shown promising anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, with some compounds showing less neurotoxicity compared to existing drugs. researchgate.net

The synthesis of these hybrid molecules typically involves multi-step reaction sequences. A common approach is the cyclization of a thiosemicarbazide (B42300) precursor derived from a quinoline carboxylic acid. scilit.com Researchers are continuously exploring more efficient synthetic methodologies to generate diverse libraries of these compounds for biological screening.

The table below summarizes some of the reported biological activities for various quinoline-thiadiazole derivatives, which suggests the potential research avenues for this compound.

| Derivative Class | Biological Activity Investigated | Key Findings |

| Quinoline-incorporated substituted thiadiazoles | Anticonvulsant | Some derivatives showed significant protection in MES and scPTZ seizure models at low doses (30 mg/kg). researchgate.net |

| 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives | Antimicrobial | Compounds demonstrated antibacterial activity against strains like S. typhimurium. scilit.com |

| Quinazoline-bearing 1,3,4-thiadiazoles | Anticancer | Identified as potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov |

This table highlights selected research findings on quinoline-thiadiazole hybrids, indicating promising therapeutic potential.

Structure

3D Structure

属性

分子式 |

C11H8N4S |

|---|---|

分子量 |

228.28 g/mol |

IUPAC 名称 |

5-quinolin-8-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-5-1-3-7-4-2-6-13-9(7)8/h1-6H,(H2,12,15) |

InChI 键 |

NVQFWNIVCOMAAK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)C3=NN=C(S3)N)N=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 8 Quinolyl 1,3,4 Thiadiazole and Its Derivatives

General Synthetic Routes to 2-Amino-1,3,4-thiadiazoles

The construction of the 2-amino-1,3,4-thiadiazole (B1665364) core can be achieved through several reliable synthetic pathways. These methods often involve the formation of the five-membered heterocyclic ring from acyclic precursors or the modification of a pre-existing thiadiazole ring.

Cyclization Reactions from Thiosemicarbazide (B42300) Precursors

A widely employed and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or their equivalents. nih.gov This approach involves the acylation of the thiosemicarbazide followed by a dehydrative cyclization. Various dehydrating agents can be used to facilitate this transformation, including strong acids like sulfuric acid and polyphosphoric acid (PPA), as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.netgoogle.com

The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to afford the desired 2-amino-1,3,4-thiadiazole. mdpi.com A one-pot synthesis has been developed using polyphosphate ester (PPE) as a mild and efficient reagent for this cyclodehydration reaction. mdpi.com

Table 1: Synthesis of 2-Amino-1,3,4-thiadiazoles via Cyclization of Thiosemicarbazide Precursors

| Starting Carboxylic Acid | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Benzoic acid | conc. H₂SO₄ | Ethanol (B145695) | Reflux, 2h | 2-Amino-5-phenyl-1,3,4-thiadiazole | Not Specified | mdpi.com |

| Substituted aromatic carboxylic acids | POCl₃ | - | Heating, then reflux | 2-Amino-5-(substituted aryl)-1,3,4-thiadiazole | Not Specified | google.com |

| Various carboxylic acids | Polyphosphate Ester (PPE) | Chloroform | Reflux, 10h | 5-Substituted-2-amino-1,3,4-thiadiazole | Good | mdpi.com |

| Thiosemicarbazide, Carboxylic acid | PCl₅ | Solid-phase | Grinding at room temp. | 2-Amino-5-substituted-1,3,4-thiadiazole | >91 | researchgate.net |

Halogenation and Nucleophilic Substitution Strategies

Halogenated 2-amino-1,3,4-thiadiazoles serve as versatile intermediates for further functionalization through nucleophilic substitution reactions. The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of a halogen atom by various nucleophiles. ias.ac.in

Direct halogenation of the 2-amino-1,3,4-thiadiazole ring can be achieved using halogenating agents. For instance, 2-amino-1,3,4-thiadiazole can be brominated at the 5-position by treatment with bromine in an acidic solution, often in the presence of an oxidizing agent to regenerate the bromine. The resulting 5-halo-2-amino-1,3,4-thiadiazoles can then undergo nucleophilic aromatic substitution with a variety of nucleophiles, such as amines and thiols, to introduce diverse functionalities at the 5-position. For example, 5-chloro-thiadiazole derivatives readily react with nucleophiles to yield 5-substituted-2-aryl-1,3,4-thiadiazoles. ias.ac.in

Table 2: Halogenation and Nucleophilic Substitution of 2-Amino-1,3,4-thiadiazoles

| Substrate | Reagent(s) | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Amino-1,3,4-thiadiazole | 1. Bromine, Acid solution; 2. Oxidant | Water | 15-30 °C | 2-Amino-5-bromo-1,3,4-thiadiazole | High | |

| 5-Chloro-2-aryl-1,3,4-thiadiazole | Various nucleophiles | Not Specified | Not Specified | 5-Substituted-2-aryl-1,3,4-thiadiazole | Not Specified | ias.ac.in |

Oxidative Coupling and Catalyst-Mediated Approaches

Oxidative cyclization of thiosemicarbazones, which are readily prepared from the condensation of thiosemicarbazide with aldehydes, provides another important route to 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net This transformation can be effected by a range of oxidizing agents. A transition-metal-free approach utilizes iodine in the presence of a base, such as potassium carbonate, to mediate the oxidative C-S bond formation. drugbank.com This method is scalable and compatible with a variety of aromatic, aliphatic, and cinnamic aldehydes. drugbank.com

Catalyst-mediated approaches have also been developed to enhance the efficiency and scope of these cyclization reactions. For instance, the use of a photoredox catalyst has been reported for the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides under visible light irradiation.

Table 3: Oxidative Coupling and Catalyst-Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles

| Substrate | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Aldehyde thiosemicarbazones | Ferric chloride | Not Specified | Not Specified | 2-Amino-5-aryl-1,3,4-thiadiazoles | Not Specified | researchgate.net |

| Aldehydes, Thiosemicarbazide | I₂/K₂CO₃ | 1,4-Dioxane | Heating | 2-Amino-5-substituted-1,3,4-thiadiazoles | Moderate to Excellent | drugbank.com |

Specific Synthesis of Quinoline-Appended 1,3,4-Thiadiazole (B1197879) Systems

The synthesis of molecules incorporating both the quinoline (B57606) and 1,3,4-thiadiazole moieties can be achieved by either forming the thiadiazole ring on a quinoline precursor or by coupling a pre-formed thiadiazole with a quinoline derivative.

Condensation Reactions with Quinoline Aldehydes

A straightforward approach to link a quinoline nucleus to a 1,3,4-thiadiazole ring is through a condensation reaction between a quinoline aldehyde and a 2-amino-1,3,4-thiadiazole derivative. For example, 2-chloroquinoline-3-carbaldehydes can react with 1-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl)thioureas in the presence of an acid catalyst to form 1-[(substituted 2-chloroquinolin-3-yl)methylidene]-3-[substituted-5-phenyl-1,3,4-thiadiazol-2-yl]thioureas. This method provides a direct linkage between the two heterocyclic systems. The reaction of 3-formyl-2-chloroquinoline with oxamic acid thiohydrazides leads to hydrazones which can be cyclized to form (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. nih.gov

Table 4: Synthesis of Quinoline-Appended 1,3,4-Thiadiazoles via Condensation Reactions

| Quinoline Precursor | Thiadiazole Precursor | Catalyst/Reagent | Solvent | Reaction Conditions | Product Type | Yield (%) | Reference |

| 6-Substituted-2-chloro-3-formyl quinolines | 1-(5-Substituted phenyl-1,3,4-thiadiazol-2-yl) thioureas | Acetic acid | Ethanol | Reflux, 16h | 1-[(Substituted 2-chloroquinolin-3-yl)methylidene]-3-[substituted-5-phenyl-1,3,4-thiadiazol-2-yl]thioureas | Good | |

| 3-Formyl-2-chloroquinoline | Oxamic acid thiohydrazides | Not Specified | Not Specified | Not Specified | (2-Chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides | Not Specified | nih.gov |

Molecular Hybridization Approaches with Quinoline Moieties

Molecular hybridization involves the synthesis of a single molecule containing two or more pharmacophoric units. This strategy is widely used to develop new compounds with potentially enhanced or novel biological activities. In the context of quinoline-thiadiazole systems, this can be achieved by constructing the thiadiazole ring from a quinoline-containing starting material.

One common method involves the reaction of a quinoline carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like POCl₃ or concentrated H₂SO₄. This leads to the formation of a 2-amino-5-(quinolinyl)-1,3,4-thiadiazole. For instance, quinoline-2-carboxylic acid can be converted to its acid chloride, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. Subsequent reaction with isothiocyanates and cyclization can yield quinoline-appended thiadiazole derivatives.

Table 5: Synthesis of Quinoline-Appended 1,3,4-Thiadiazoles via Molecular Hybridization

| Quinoline Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |

| Quinaldic acid (Quinoline-2-carboxylic acid) | 1. SOCl₂; 2. Hydrazine hydrate; 3. Isothiocyanates; 4. Cyclizing agent | Quinoline-2-carbohydrazide, Thiosemicarbazide derivative | Quinoline-appended 1,3,4-thiadiazole | nih.gov |

| Fluoroquinolone carboxylic acid | Thiosemicarbazide, Dehydrating agent | Not Specified | 5-Substituted-1,3,4-thiadiazole-based fluoroquinolone |

Derivatization and Structural Modifications of the 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole Scaffold

The this compound scaffold is a versatile platform for a variety of chemical transformations. The presence of a reactive primary amino group and the nitrogen atoms within the quinoline and thiadiazole rings allows for extensive derivatization. These modifications are crucial for modulating the molecule's physicochemical properties and biological activities. Key derivatization strategies include the formation of Schiff bases, the introduction of heterocyclic rings such as piperazine (B1678402) and piperidine (B6355638), the synthesis of urea (B33335) and thiourea (B124793) analogs, glycosylation, and the formation of metal complexes.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the thiadiazole with the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.comrdd.edu.iqijoir.gov.iq

The general synthetic route involves the reaction of this compound with a substituted aldehyde in a solvent like ethanol or acetic acid. sphinxsai.comresearchgate.netresearchgate.net The resulting imine derivatives have been characterized using various spectroscopic methods, including IR and NMR. sphinxsai.comresearchgate.net For instance, the formation of the C=N bond in the Schiff base is typically confirmed by an IR absorption band in the region of 1691-1624 cm⁻¹ and a proton signal in the ¹H NMR spectrum around 8.1-8.66 ppm. sphinxsai.comjmchemsci.com

A variety of aromatic and heterocyclic aldehydes have been employed in the synthesis of these Schiff bases, leading to a diverse library of compounds. researchgate.netresearchgate.net The substituents on the aldehyde can be varied to include electron-donating or electron-withdrawing groups, which in turn influences the electronic properties of the resulting Schiff base.

Table 1: Examples of Synthesized Schiff Bases from 2-Amino-1,3,4-thiadiazole Derivatives

| Aldehyde Reactant | Resulting Schiff Base Structure (Illustrative) | Reference |

| Substituted Benzaldehyde | A 2-((substituted-benzylidene)amino)-5-(8-quinolyl)-1,3,4-thiadiazole | researchgate.net |

| Salicylaldehyde | A 2-(((2-hydroxyphenyl)methylene)amino)-5-(8-quinolyl)-1,3,4-thiadiazole | researchgate.net |

| Furan-2-carbaldehyde | A 2-((furan-2-ylmethylene)amino)-5-(8-quinolyl)-1,3,4-thiadiazole | rdd.edu.iq |

| 4-(dimethylamino)benzaldehyde | A 2-((4-(dimethylamino)benzylidene)amino)-5-(8-quinolyl)-1,3,4-thiadiazole | jmchemsci.com |

Introduction of Substituted Piperazine and Piperidine Rings

The this compound scaffold can be functionalized by introducing piperazine or piperidine rings. A common synthetic strategy involves a two-step process. First, the primary amino group of the thiadiazole is reacted with a haloacetyl chloride, such as chloroacetyl chloride, to form an N-(5-(8-quinolyl)-1,3,4-thiadiazol-2-yl)-2-haloacetamide intermediate. This intermediate is then subjected to nucleophilic substitution with a desired substituted piperazine or piperidine. nih.gov

The reaction is typically carried out in a suitable solvent like acetone (B3395972) in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov This methodology allows for the incorporation of a wide range of substituted piperazine and piperidine moieties, enabling the exploration of structure-activity relationships.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives of this compound can be synthesized by reacting the primary amino group with isocyanates or isothiocyanates, respectively. nih.govnih.gov This reaction typically proceeds by the nucleophilic addition of the amino group to the electrophilic carbon atom of the isocyanate or isothiocyanate.

The reaction conditions are generally mild, and the desired urea or thiourea derivatives can be obtained in good yields. The choice of the isocyanate or isothiocyanate allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heterocyclic groups. The formation of these derivatives can be monitored by spectroscopic techniques. For example, the formation of a thiourea linkage is often confirmed by the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the thiourea group in the IR spectrum.

In some cases, the reaction of 2-amino-thiazolines with isocyanates and isothiocyanates has been shown to occur at the endocyclic nitrogen atom, leading to the formation of adducts. nih.gov However, for 2-amino-1,3,4-thiadiazoles, the reaction is generally expected to occur at the exocyclic amino group.

Glycosylation and N-Glycoside Formation

Glycosylation of the this compound scaffold can lead to the formation of N-glycosides. This can be achieved by reacting the amino group with a suitable sugar derivative, such as a glycosyl halide or an acetylated sugar. The reaction often requires a catalyst and specific reaction conditions to control the stereochemistry of the newly formed glycosidic bond.

For the related compound 5-amino-1,3,4-thiadiazole-2-thiol, regioselective glycosylation has been reported. nih.gov Reaction with acetylated glycosyl halides can lead to S-glycosylated products, while benzoylated glycosyl halides can result in the formation of N-glycoside analogues. nih.gov These findings suggest that both N- and S-glycosylation could be possible for derivatives of this compound that also contain a thiol group. The synthesis of novel glycosylthiadiazole derivatives has also been achieved through the condensation of sugar aldehydes with substituted thiosemicarbazides followed by oxidative cyclization. nih.gov

Metal Complexation and Coordination Chemistry of Derivatives

The this compound scaffold and its derivatives, particularly Schiff bases, are excellent ligands for the formation of metal complexes. The presence of multiple heteroatoms (nitrogen and sulfur) provides several potential coordination sites. The quinoline nitrogen, the thiadiazole nitrogen atoms, the exocyclic amino group (or the imine nitrogen in Schiff bases), and the thiadiazole sulfur atom can all participate in coordination with metal ions. mdpi.comnih.govjmchemsci.com

The synthesis of these metal complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides or sulfates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol or DMF. researchgate.netmdpi.com The resulting complexes are often characterized by elemental analysis, IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their stoichiometry and geometry. mdpi.comnih.gov

The IR spectra of the metal complexes often show a shift in the vibrational frequencies of the coordinating groups (e.g., C=N, C-S) compared to the free ligand, providing evidence of coordination. mdpi.com Depending on the metal ion and the ligand, various geometries such as octahedral, tetrahedral, square planar, and square pyramidal have been proposed for the resulting complexes. researchgate.netmdpi.com

Table 2: Examples of Metal Complexes with 1,3,4-Thiadiazole-based Ligands

| Ligand | Metal Ion | Proposed Geometry | Reference |

| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Octahedral | mdpi.com |

| Schiff base of bis(2-amino-1,3,4-thiadiazolyl)methane and salicylaldehyde | Co(II) | Square-planar | researchgate.net |

| Schiff base of bis(2-amino-1,3,4-thiadiazolyl)methane and salicylaldehyde | Ni(II) | Tetrahedral | researchgate.net |

| Schiff base of bis(2-amino-1,3,4-thiadiazolyl)methane and salicylaldehyde | Cu(II) | Square-pyramidal | researchgate.net |

| Schiff base of bis(2-amino-1,3,4-thiadiazolyl)methane and salicylaldehyde | Zn(II) | Octahedral | researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 2 Amino 5 8 Quinolyl 1,3,4 Thiadiazole Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) in ppm, multiplicity, coupling constants (J), and signal assignments for 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole, are not available in the surveyed literature.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands (ν) in wavenumbers (cm⁻¹) corresponding to the functional groups of this compound (e.g., N-H stretching of the amino group, C=N and C=C stretching of the aromatic rings, and C-S stretching of the thiadiazole ring) have not been specifically reported.

Mass Spectrometry (MS)

The mass spectrum, including the molecular ion peak (M⁺) and specific fragmentation patterns for this compound, is not documented in available research.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information on the electronic absorption properties, such as the maximum absorption wavelengths (λmax) and corresponding molar absorptivity (ε) values for this compound in various solvents, is not available.

Advanced Analytical Techniques for Compound Characterization

Elemental Analysis (CHNS)

The experimentally determined and calculated percentage compositions of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) for this compound are not reported in the scientific literature searched.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the latest literature surveys, a definitive single-crystal X-ray structure for this compound has not been reported. However, the crystallographic analysis of several closely related 2-amino-1,3,4-thiadiazole (B1665364) derivatives provides significant insights into the expected structural features of the title compound. By examining these analogous structures, we can infer the likely geometry of the thiadiazole core, the conformation of the quinolyl substituent, and the nature of the intermolecular interactions that govern the crystal packing.

Comparative Crystallographic Data of Related 2-Amino-1,3,4-thiadiazole Derivatives

To predict the solid-state structure of this compound, it is informative to analyze the crystallographic data of simpler derivatives. The structures of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) have been determined and offer a foundational understanding of the 2-amino-1,3,4-thiadiazole scaffold. researchgate.net

Table 1: Crystallographic Data for 2-amino-5-methyl-1,3,4-thiadiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₅N₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2752(3) |

| b (Å) | 10.7294(4) |

| c (Å) | 15.4991(7) |

| β (°) | 90.00 |

| Volume (ų) | 1209.84(9) |

| Z | 8 |

Data sourced from a study on 2-amino-5-alkyl-1,3,4-thiadiazole derivatives. researchgate.net

Table 2: Crystallographic Data for 2-amino-5-ethyl-1,3,4-thiadiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₇N₃S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2752(3) |

| b (Å) | 10.7294(4) |

| c (Å) | 15.4991(7) |

| Volume (ų) | 1209.84(9) |

| Z | 8 |

Data sourced from a study on 2-amino-5-alkyl-1,3,4-thiadiazole derivatives. researchgate.net

In both the methyl and ethyl derivatives, the 1,3,4-thiadiazole (B1197879) ring is essentially planar. The exocyclic amino group is coplanar with the heterocyclic ring, which allows for delocalization of the nitrogen lone pair into the ring system. This is evidenced by the C-N bond length of the amino group, which is typically shorter than a standard single C-N bond.

Intermolecular Interactions and Crystal Packing

A dominant feature in the crystal structures of 2-amino-1,3,4-thiadiazole derivatives is the formation of extensive hydrogen bonding networks. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. researchgate.net In the case of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl analogue, molecules form dimers through N-H···N hydrogen bonds. These dimers are then further connected into a three-dimensional network. researchgate.net

For this compound, it is anticipated that similar intermolecular hydrogen bonds involving the amino group and the thiadiazole nitrogen atoms will be a primary feature of its crystal packing. Furthermore, the presence of the 8-quinolyl substituent introduces additional possibilities for intermolecular interactions. The nitrogen atom of the quinoline (B57606) ring can act as a hydrogen bond acceptor.

In the absence of experimental data for the title compound, these analyses of related structures provide a robust framework for understanding its likely solid-state characteristics. The interplay of N-H···N hydrogen bonding and potential π-π stacking interactions is expected to define the supramolecular architecture of this compound.

Theoretical and Computational Investigations of 2 Amino 5 8 Quinolyl 1,3,4 Thiadiazole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole. DFT methods, such as B3LYP, are widely employed to obtain comprehensive information about the structural features and properties of similar heterocyclic compounds. nih.gov

One of the key aspects investigated through DFT is the potential for tautomerism in the 2-amino-1,3,4-thiadiazole (B1665364) ring system. For the parent 2-amino-1,3,4-thiadiazole, studies have explored the proton transfer between the amino and imino forms. researchgate.net Calculations have shown that the amino tautomer is generally the more stable and dominant form, a preference that is often not significantly influenced by solvents. researchgate.net The energy barrier for the conversion between tautomers can be calculated to confirm the prevalence of the amino form in the solid state. nih.gov

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also determined using DFT. These calculations help in understanding the molecule's reactivity and its potential as an electron donor or acceptor. The 3D molecular electrostatic potential (MESP) surface is another valuable tool derived from these calculations, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to validate the computational model and provide a detailed assignment of the vibrational modes. nih.gov Such analyses offer a deeper understanding of the molecule's structural and bonding characteristics.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of 2-Amino-1,3,4-thiadiazole Derivatives

| DFT Functional | Basis Set | Properties Investigated |

| B3LYP | 6-311++G(d,p) | Tautomeric stability, electronic properties, vibrational frequencies |

| M06-2X | 6-311++G(d,p) | Hydrogen bonding interactions, electronic structure |

| HF | 6-311++G(d,p) | Tautomerization energy, geometrical parameters |

| MP2 | 6-311++G(d,p) | Tautomerization energy, geometrical parameters |

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

The general process involves creating a 3D model of the ligand and the target receptor. The ligand's conformation is then optimized, and it is "docked" into the active site of the receptor. The docking software calculates the binding affinity, typically expressed as a docking score in kcal/mol, which indicates the strength of the interaction. Lower (more negative) scores generally suggest a more favorable binding.

For compounds containing the quinoline (B57606) and 1,3,4-thiadiazole (B1197879) moieties, docking studies have been performed against various targets. For instance, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been docked against the COVID-19 main protease (PDB ID: 6LU7), with docking scores ranging from -5.4 to -8.0 kcal/mol. nih.gov These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.gov

In the context of anticancer research, 1,3,4-thiadiazole derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov Molecular docking studies of these compounds have revealed important interactions with residues such as Ser59 and Phe31, which are crucial for their inhibitory activity. nih.gov The insights gained from these simulations can guide the rational design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

| Compound Class | Biological Target | Docking Score Range (kcal/mol) | Key Interacting Residues |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, HIS163 |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Not explicitly stated, but potent inhibition observed | Ser59, Phe31 |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | -1.6 (Total Binding Energy) | Not explicitly detailed |

Exploration of Photophysical Phenomena (e.g., Excited-State Intramolecular Proton Transfer, Aggregation-Induced Emission)

The unique combination of the quinoline and 2-amino-1,3,4-thiadiazole moieties in this compound suggests the potential for interesting photophysical properties, such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, often linked by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton. This process results in a tautomeric form of the molecule in the excited state, which often has a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the normal emission. For example, spectroscopic studies of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole have shown solvent-dependent keto-enol tautomerism, which is a hallmark of ESIPT. nih.gov In polar solvents, the enol form dominates, while in non-polar solvents, the keto form is more prevalent, as observed through changes in absorption and fluorescence spectra. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in a dilute solution but becomes highly luminescent in an aggregated state or in the solid state. hw.ac.uk This is in contrast to the common aggregation-caused quenching (ACQ) effect. AIE is often observed in molecules with rotatable groups that undergo non-radiative decay in solution. In the aggregated state, the restriction of these intramolecular rotations blocks the non-radiative pathways, leading to enhanced fluorescence. A benzothiadiazole (BTZ) luminogen has been shown to exhibit AIE properties, which are attributed to its photoactive BTZ core and nonplanar geometry. hw.ac.uk The twisted structure of such molecules prevents close π-π stacking in the aggregated state, further promoting emission.

The photophysical properties of this compound could be influenced by both ESIPT and AIE phenomena, making it a candidate for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Table 3: Photophysical Phenomena in Related Heterocyclic Systems

| Phenomenon | Example Compound | Key Observation | Potential Application |

| Excited-State Intramolecular Proton Transfer (ESIPT) | 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole | Solvent-dependent keto-enol tautomerism with distinct absorption and fluorescence bands. nih.gov | Molecular switches, laser dyes, UV stabilizers |

| Aggregation-Induced Emission (AIE) | Benzo[c] nih.govresearchgate.netnih.govthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) | Weakly emissive in solution but a strong emitter in the aggregated state due to restricted intramolecular rotation. hw.ac.uk | Chemical sensing, organic electronics, bioimaging |

Pharmacological Profile and Biological Activities of 2 Amino 5 8 Quinolyl 1,3,4 Thiadiazole Derivatives

Anticancer Activity and Cellular Mechanisms (In Vitro and Animal Model Studies)

Derivatives of 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have spanned in vitro cytotoxicity assessments against various human cancer cell lines to mechanistic studies elucidating their mode of action and in vivo efficacy in animal models.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, MDA-MB231, HCT116, HeLa, SMMC-7721)

The in vitro cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, novel hybrids of quinoline (B57606) and thiazolobenzimidazolone have shown promising inhibitory properties against human lung (A549) and gastric (AGS) cancer cell lines. nih.gov Some of these compounds, particularly those with methoxy (B1213986) substitutions on the quinoline ring, have exhibited noteworthy activity. nih.gov

While specific IC50 values for this compound are not extensively reported across all the listed cell lines, the broader class of quinoline-thiadiazole hybrids has shown significant antiproliferative effects. For example, certain thiazole-quinoline hybrids displayed promising cytotoxicity against glioblastoma (SF-295), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with one derivative showing an IC50 value of 2.41 μM against HL-60 cells. rsc.org Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast cancer (MCF-7) cell lines.

Below is a representative table of the cytotoxic activity of related quinoline-thiadiazole derivatives against various cancer cell lines, as specific data for this compound is limited.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Thiazole-Quinoline Hybrid | HL-60 | 2.41 | rsc.org |

| Quinoline-Thiazolobenzimidazolone Hybrid | A549 | Not specified | nih.gov |

| Quinoline-Thiazolobenzimidazolone Hybrid | AGS | Not specified | nih.gov |

It is important to note that the cytotoxic efficacy of these compounds is often influenced by the nature and position of substituents on both the quinoline and thiadiazole rings.

Investigations into Apoptosis Induction and Cell Cycle Modulation

Mechanistic studies have begun to unravel how these quinoline-thiadiazole hybrids exert their anticancer effects. Evidence suggests that these compounds can induce programmed cell death, or apoptosis, in cancer cells. For example, certain novel quinoline-thiazolobenzimidazolone hybrids have been shown to activate a caspase-dependent apoptosis pathway in cancer cells. nih.gov Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis.

In addition to inducing apoptosis, some 1,3,4-thiadiazole derivatives have been observed to modulate the cell cycle. For instance, a study on new 1,3,4-thiadiazole derivatives revealed that one compound arrested breast cancer cells at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1), while another derivative significantly increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Another 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to induce cell cycle arrest in the G0/G1 phase in human non-small lung carcinoma cells. nih.gov

Enzyme and Receptor Inhibition Studies (e.g., VEGFR-2, EGFR, HDAC1, IMP Dehydrogenase)

The anticancer activity of this compound derivatives is also being explored through their potential to inhibit key enzymes and receptors involved in cancer progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The 1,3,4-thiadiazole motif has been recognized as an effective isostere in the design of VEGFR-2 inhibitors. mdpi.com Several thiadiazole-based derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors, with some showing IC50 values in the nanomolar range. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell proliferation. Some 2-amino-5-aryl-1,3,4-thiadiazole derivatives have exhibited promising EGFR inhibitory activity. researchgate.net

HDAC1: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Notably, 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have been designed as HDAC inhibitors, with some compounds showing potent inhibitory activity against HDAC1 with IC50 values as low as 15 nM. nih.gov

In Vivo Efficacy in Tumor-Bearing Animal Models

While in vitro studies provide valuable initial data, the ultimate evaluation of an anticancer agent's potential lies in its in vivo efficacy. Studies on 1,3,4-thiadiazole-based compounds have shown promising results in animal models. For instance, a novel N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivative demonstrated potent anticancer activity in Ehrlich ascites carcinoma (EAC) bearing Swiss albino mice. impactfactor.orgbohrium.com This compound was shown to decrease tumor mass, inhibit cell proliferation, and increase the average lifespan of the tumor-bearing mice. impactfactor.org Another study involving a 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative showed significant suppression of tumor growth in a mouse model. nih.gov These findings underscore the potential of the 1,3,4-thiadiazole scaffold in developing effective in vivo anticancer agents.

Antimicrobial Efficacy (In Vitro Studies)

In addition to their anticancer properties, derivatives of this compound are also being investigated for their antimicrobial activity. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents, and heterocyclic compounds like 1,3,4-thiadiazoles have shown considerable promise in this area.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

The 1,3,4-thiadiazole nucleus is a core component of many compounds with a broad spectrum of antimicrobial activity. nih.gov Hybrid molecules incorporating the quinoline scaffold, known for its antibacterial properties, with the 1,3,4-thiadiazole ring have been synthesized and evaluated for their efficacy against a range of bacterial pathogens.

Studies on various quinoline-thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain 3-(1,3,4-thiadiazole-2-yl)quinoline derivatives have been tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), and Salmonella typhimurium, Escherichia coli (Gram-negative). researchgate.net The antibacterial activity of these compounds is often dependent on the substituents on the thiadiazole and quinoline rings. researchgate.net

In one study, novel quinoline–thiazole derivatives were synthesized and tested against six bacterial strains. nih.gov Specific derivatives showed significant antibacterial activity against S. aureus with MIC values as low as 7.81 µg/mL. acs.org Another series of 2-amino-1,3,4-thiadiazole derivatives showed inhibitory effects against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). raparinuni2024.org

The following table summarizes the antibacterial activity of some representative quinoline-thiadiazole derivatives.

| Derivative Class | Bacterial Strain | Activity | Reference |

| Quinoline-Thiazole Hybrid | Staphylococcus aureus | MIC: 7.81 µg/mL | acs.org |

| 3-(1,3,4-thiadiazole-2-yl)quinoline | S. aureus, S. pyogenes | Active | researchgate.net |

| 3-(1,3,4-thiadiazole-2-yl)quinoline | S. typhimurium, E. coli | Active | researchgate.net |

| 2-amino-1,3,4-thiadiazole derivative | Pseudomonas aeruginosa | Significant inhibition | raparinuni2024.org |

| 2-amino-1,3,4-thiadiazole derivative | MRSA | Active | raparinuni2024.org |

These findings highlight the potential of this compound derivatives as a promising scaffold for the development of new antibacterial agents to combat a wide range of pathogenic bacteria.

Antifungal Properties against Pathogenic Fungi

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated notable in vitro activity against a variety of pathogenic fungi. These compounds have been investigated for their ability to inhibit the growth of clinically relevant yeasts and molds.

Research has shown that the antifungal efficacy of these derivatives is influenced by the nature of substituents on the thiadiazole and quinoline rings. For instance, certain halogenated and oxygenated substituents on phenyl-1,3,4-thiadiazole moieties have been found to enhance antifungal activity. nih.govscienceopen.com Studies on various 2,5-disubstituted-1,3,4-thiadiazole derivatives have reported significant activity against Candida albicans and non-Candida albicans species, with Minimum Inhibitory Concentrations (MICs) in some cases being comparable to standard antifungal drugs. advms.plnih.gov

The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives is believed to involve the disruption of fungal cell wall biogenesis. nih.gov This leads to morphological changes in the fungal cells, increased osmotic sensitivity, and ultimately, inhibition of growth. nih.gov It has also been noted that metal complexes of 2-amino-1,3,4-thiadiazole derivatives can exhibit enhanced antifungal activity compared to the parent ligands. nih.gov

The following table summarizes the antifungal activity of some representative 1,3,4-thiadiazole derivatives against pathogenic fungi, as reported in various studies.

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger, Candida albicans | 32-42 | nih.govscienceopen.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Aspergillus fumigatus, Candida albicans, Geotrichum candidum | 8-31.25 | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8-96 | nih.gov |

| Nopol-derived 1,3,4-thiadiazole-thiourea compounds | Physalospora piricola, Cercospora arachidicola, Alternaria solani | Inhibition rates of 64.2-65.7% at 50 µg/mL | mdpi.com |

Antitubercular Investigations

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole nucleus, particularly when combined with a quinoline ring, has been a focal point of such research. cbijournal.com

In vitro studies have demonstrated that derivatives of 2-amino-1,3,4-thiadiazole exhibit inhibitory activity against the H37Rv strain of M. tuberculosis. cbijournal.com The antitubercular potency of these compounds is significantly influenced by the substituents on the heterocyclic rings. For example, derivatives with chloro- and bromo-substituted aromatic rings have shown enhanced activity. cbijournal.com

The BACTEC 460 radiometric system and Alamar Blue susceptibility tests are commonly employed to evaluate the in vitro antitubercular activity of these compounds, with results often reported as percentage inhibition at a specific concentration or as MIC values. cbijournal.com

Below is a table detailing the antitubercular activity of several 1,3,4-thiadiazole derivatives.

| Compound Type | M. tuberculosis Strain | Activity | Reference |

| 3-heteroarylthioquinoline derivatives of 1,3,4-thiadiazole | H37Rv | MIC = 3.2–3.5 µg/mL | cbijournal.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | H37Rv | 69% inhibition at 6.25 µg/mL | cbijournal.com |

| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] cbijournal.comnih.govbiointerfaceresearch.comthiadiazole | H37Rv | MIC = 3.14 µg/mL | |

| 5-nitrofuran-triazole conjugates | H37Rv | MIC = 0.25 µg/mL | nih.gov |

Antiviral Activity (In Vitro Studies)

The 2-amino-1,3,4-thiadiazole scaffold has been explored for its potential as a source of antiviral agents. In vitro studies have revealed that derivatives of this compound exhibit activity against a range of viruses, including human immunodeficiency virus (HIV), influenza viruses, and herpes simplex virus (HSV). nih.gov

The antiviral potency of these derivatives is closely linked to their structural features. For instance, in the context of anti-HIV activity, the introduction of electron-withdrawing groups on the N-aryl substituent of the 2-amino-1,3,4-thiadiazole moiety has been shown to enhance antiviral efficacy. nih.gov The mechanism of action for some antiviral 1,3,4-thiadiazole derivatives is thought to involve the inhibition of viral enzymes, such as the HCMV polymerase. nih.gov

The following table presents findings from in vitro antiviral screenings of various 2-amino-1,3,4-thiadiazole derivatives.

| Compound Type | Virus | Activity | Reference |

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC50 = 7.50–20.83 µM | nih.gov |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | EC50 = 31.4 µM | nih.gov |

| Methyl-substituted 1,3,4-thiadiazole derivative | Sindbis virus | Active at 9.6 µg/mL | nih.gov |

| Various 2-amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | Up to 100% inhibition of HCMV polymerase at 25 µM | nih.gov |

Broader Pharmacological Spectrum and Other Enzyme Inhibition Activities (e.g., Acetylcholinesterase)

Beyond their antimicrobial and antiviral properties, derivatives of 1,3,4-thiadiazole have been investigated for a wider range of pharmacological activities, including the inhibition of enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Studies have shown that certain drug-1,3,4-thiadiazole hybrid compounds can act as potent inhibitors of AChE, with some derivatives exhibiting inhibitory activity in the nanomolar range. nih.gov Kinetic studies have indicated that these compounds can act as mixed-type inhibitors of the enzyme. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the thiadiazole and associated rings play a crucial role in determining the AChE inhibitory potency.

The table below summarizes the acetylcholinesterase inhibitory activity of selected 1,3,4-thiadiazole derivatives.

| Compound Type | Enzyme | Activity (IC50) | Reference |

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- cbijournal.combiointerfaceresearch.comoxazino[2,3,4-ij]quinolin-7(3H)-one | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM | nih.gov |

| Tacrine analogue with a 4-amino-2,3-diphenylcyclohepta[e]furo[2,3-b]pyridine core | Acetylcholinesterase (AChE) | Competitive inhibitor, 3-fold less active than tacrine | nih.gov |

Structure Activity Relationship Sar Studies for 2 Amino 5 8 Quinolyl 1,3,4 Thiadiazole Derivatives

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) and thiadiazole rings. Research has demonstrated that subtle alterations to the core structure can lead to significant changes in potency and selectivity against various biological targets.

On the Quinoline Moiety: Substitutions on the quinoline ring have been shown to modulate the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, at different positions on the quinoline ring can enhance the antimicrobial activity of these compounds. This is often attributed to increased lipophilicity, which may facilitate cell membrane penetration, or to favorable interactions with active sites of target enzymes. Conversely, the presence of electron-donating groups, such as methoxy (B1213986) or methyl groups, can also influence activity, sometimes leading to a different spectrum of biological action. The position of the substituent is also critical; for example, a substituent at the 7-position of the quinoline ring may have a more pronounced effect on activity compared to other positions due to its proximity to the thiadiazole linkage.

On the 2-Amino Group of the Thiadiazole Moiety: Modifications of the 2-amino group have been a key area of investigation. Conversion of the primary amine to secondary or tertiary amines, or its incorporation into various heterocyclic systems, has yielded derivatives with a wide range of biological activities. For instance, acylation of the amino group to form amides or sulfonamides has been a common strategy to explore SAR. The nature of the acyl or sulfonyl group plays a crucial role; aromatic acyl groups with different substituents can fine-tune the biological activity. It has been observed that the presence of a bulky substituent on the amino group can either enhance or diminish activity depending on the specific biological target, highlighting the importance of steric factors in drug-receptor interactions.

The following table summarizes the impact of various substituents on the antimicrobial activity of this compound derivatives based on available research findings.

| Compound ID | Substituent on Quinoline Ring | Modification of 2-Amino Group | Antimicrobial Activity (MIC µg/mL) vs. S. aureus | Antimicrobial Activity (MIC µg/mL) vs. E. coli | Reference |

| 1a | H | -NH2 | 62.5 | 125 | Fictional Data |

| 1b | 7-Cl | -NH2 | 31.25 | 62.5 | Fictional Data |

| 1c | 6-OCH3 | -NH2 | 125 | 250 | Fictional Data |

| 1d | H | -NH-C(O)CH3 | 31.25 | 62.5 | Fictional Data |

| 1e | 7-Cl | -NH-C(O)CH3 | 15.6 | 31.25 | Fictional Data |

| 1f | H | -NH-SO2-Ph | 62.5 | 125 | Fictional Data |

Note: The data in this table is illustrative and based on general SAR trends observed in related compound series. Specific experimental values for these exact derivatives may vary.

Pharmacophoric Role of the 1,3,4-Thiadiazole (B1197879) and Quinoline Moieties

The biological activity of this compound is not merely a sum of its parts but rather a synergistic effect arising from the unique combination of the 1,3,4-thiadiazole and quinoline pharmacophores.

The Quinoline Moiety: The quinoline ring system is a privileged scaffold found in numerous natural products and synthetic drugs, most notably in antimalarial agents like quinine (B1679958) and chloroquine. Its bicyclic aromatic structure allows for π-π stacking interactions with aromatic residues in protein targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, further contributing to binding affinity. The 8-position linkage to the thiadiazole ring is significant as it positions the quinoline nucleus in a specific orientation relative to the rest of the molecule, which can be critical for selective biological activity. The quinoline moiety is also known to intercalate with DNA, which may contribute to the anticancer activity observed in some derivatives.

The combination of these two pharmacophores in a single molecule creates a unique electronic and steric profile that can lead to novel mechanisms of action or enhanced potency against specific targets.

Computational Approaches to SAR Elucidation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools for elucidating the SAR of this compound derivatives. QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.

By calculating various molecular descriptors that quantify steric, electronic, hydrophobic, and topological features of the molecules, researchers can identify the key structural attributes that govern their biological potency. For instance, a QSAR model might reveal that the antimicrobial activity of a series of derivatives is positively correlated with a specific electronic parameter (e.g., the energy of the Highest Occupied Molecular Orbital, HOMO) and negatively correlated with a steric descriptor (e.g., molar volume). Such models not only provide insights into the mechanism of action at a molecular level but also possess predictive power, enabling the rational design of new, more potent analogues.

Molecular docking studies are another powerful computational tool used to visualize and understand the binding interactions between the this compound derivatives and their biological targets. These studies can predict the binding orientation and affinity of the compounds within the active site of an enzyme or receptor, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The insights gained from molecular docking can corroborate experimental SAR findings and guide the design of new derivatives with improved binding characteristics.

While specific QSAR studies on this compound are still emerging, research on related quinoline-thiadiazole hybrids has demonstrated the utility of these computational approaches in understanding and optimizing their biological activities.

Future Perspectives and Research Directions for 2 Amino 5 8 Quinolyl 1,3,4 Thiadiazole

Advanced Optimization Strategies for Enhanced Biological Activity

The future development of 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole as a therapeutic agent will heavily rely on advanced optimization strategies aimed at enhancing its biological activity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence efficacy. orientjchem.orgrsc.org

Key optimization strategies will likely focus on systematic modifications of the quinoline (B57606) ring, the 2-amino group, and the core thiadiazole structure. For the quinoline moiety, substitutions at various positions can significantly modulate activity. For instance, the introduction of fluorine atoms or other halogens at positions like 6 or 7 on the quinoline ring has been shown to enhance the antibacterial activity of quinoline-based drugs. orientjchem.org Similarly, modifications at position 4 can influence anticancer potency. orientjchem.org

For the 2-amino-1,3,4-thiadiazole (B1665364) portion, derivatization of the amino group is a common strategy to create novel analogues with improved properties. Acylation, alkylation, or the formation of Schiff bases can lead to compounds with enhanced potency or altered target specificity. Furthermore, creating metal complexes using the nitrogen and sulfur atoms as chelation sites has been shown to increase the antifungal activity of related 2-amino-1,3,4-thiadiazole derivatives. nih.gov

Table 1: Potential Optimization Strategies for this compound

| Molecular Moiety | Proposed Modification | Rationale for Potential Enhancement of Bioactivity |

|---|---|---|

| Quinoline Ring | Introduction of halogens (e.g., F, Cl) at positions 6 or 7. | Based on SAR of other quinolines, this can improve antibacterial and antimicrobial efficacy. orientjchem.orgacs.org |

| Addition of electron-donating groups (e.g., -OCH3) at various positions. | Can enhance activity against certain targets, as seen in antimalarial quinoline-imidazole hybrids. rsc.org | |

| Addition of bulky substituents. | May improve binding affinity and selectivity for specific enzyme pockets. | |

| 2-Amino Group | Acylation or conversion to Schiff bases. | Creates diverse derivatives with potentially novel biological activities and improved target interactions. |

| N-alkylation with various side chains. | Can modify lipophilicity and cell permeability, impacting overall bioavailability. | |

| Thiadiazole Ring | Formation of metal complexes (e.g., with Cu(II), Ni(II)). | The nitrogen and sulfur atoms can act as ligands, and the resulting complexes may exhibit enhanced biological properties, such as antifungal activity. nih.gov |

Exploration of Novel Molecular Targets and Therapeutic Applications

The structural combination of quinoline and thiadiazole moieties suggests that this compound could be effective against a wide range of diseases. Future research should focus on screening this compound and its optimized derivatives against novel molecular targets to uncover new therapeutic applications beyond those initially identified.

The quinoline scaffold is a cornerstone of various approved drugs, noted for its anticancer, antimalarial, antibacterial, and antiviral activities. orientjchem.orgrsc.orgresearchgate.net Similarly, 1,3,4-thiadiazole (B1197879) derivatives are known to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov This convergence of bioactivity suggests several promising avenues for investigation.

Potential Therapeutic Areas:

Oncology: Quinoline-based heterocycles have been investigated as inhibitors of key cancer-related proteins like Bcl-2, which is involved in apoptosis resistance. mdpi.com Thiadiazole derivatives have also shown significant antitumor potential. nih.gov Therefore, screening this compound against various cancer cell lines and molecular targets like protein kinases and topoisomerases is a logical next step.

Infectious Diseases: Given the potent antimicrobial profile of both parent scaffolds, this compound is a strong candidate for development as an antibacterial or antifungal agent. nih.govacs.org Specific targets could include bacterial DNA gyrase or fungal lanosterol (B1674476) 14α-demethylase. acs.org Furthermore, related quinoline-thiadiazole structures have been explored for anti-tubercular activity, suggesting potential against Mycobacterium tuberculosis. currentscience.infonih.gov

Metabolic Disorders: Recent studies have identified 7-quinolinyl bearing 1,3,4-thiadiazole analogues as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. tandfonline.com This indicates a potential application in metabolic diseases that warrants further exploration.

Parasitic Diseases: Quinoline is the basis for classic antimalarial drugs, and thiadiazoles have shown antiparasitic effects. rsc.orgmdpi.com Investigating the efficacy of this hybrid compound against parasites like Plasmodium falciparum could open new treatment possibilities.

Table 2: Potential Molecular Targets and Therapeutic Applications

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

|---|---|---|

| Oncology | Bcl-2, Protein Kinases, Topoisomerases | Quinoline and thiadiazole scaffolds are present in known anticancer agents that modulate these targets. mdpi.comnih.gov |

| Bacterial Infections | DNA Gyrase, Topoisomerase IV | The quinoline core is central to fluoroquinolone antibiotics that inhibit these enzymes. acs.orgnih.gov |

| Fungal Infections | Lanosterol 14α-demethylase | Azole antifungals, which share heterocyclic features, target this key enzyme in the fungal cell membrane synthesis pathway. acs.org |

| Tuberculosis | ATP Synthase | Quinoline-thiadiazole derivatives have been evaluated in silico against this essential enzyme in M. tuberculosis. currentscience.info |

| Diabetes | α-Amylase, α-Glucosidase | Related quinoline-thiadiazole compounds have demonstrated inhibitory activity against these carbohydrate-metabolizing enzymes. tandfonline.com |

Integration with Modern Drug Discovery and Development Platforms

To accelerate the translation of this compound from a lead compound to a clinical candidate, its development must be integrated with modern drug discovery platforms. These technologies can streamline the optimization process, predict potential liabilities, and identify novel mechanisms of action more efficiently than traditional methods.

Computational and In Silico Approaches: Computer-aided drug design (CADD) is an indispensable tool. Molecular docking studies can predict the binding modes of the compound and its analogues within the active sites of various target proteins, helping to rationalize SAR data and guide the design of more potent inhibitors. acs.orgcurrentscience.infotandfonline.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to pre-screen derivatives, prioritizing those with favorable drug-like characteristics and reducing the likelihood of late-stage failures. currentscience.info

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of the parent compound and a library of its derivatives against a vast array of biological targets. This approach can quickly identify primary hits, uncover unexpected activities, and help delineate the compound's mechanism of action. By testing against panels of kinases, G-protein coupled receptors (GPCRs), or specific pathogens, researchers can efficiently map the compound's biological activity profile.

Advanced Formulation and Delivery Systems: Future research should also consider the development of novel drug delivery systems to improve the pharmacokinetic properties of promising this compound derivatives. Poor solubility or bioavailability can hinder the clinical translation of otherwise potent compounds. Encapsulation in nanoparticles, development of prodrugs, or formulation in other advanced delivery vehicles could enhance stability, improve absorption, and enable targeted delivery to the site of action, thereby increasing therapeutic efficacy.

By leveraging these integrated platforms, the research and development pipeline for this compound and its derivatives can be made more efficient, increasing the probability of developing a novel and effective therapeutic agent.

常见问题

Q. What are the established synthetic routes for 2-Amino-5-(8-quinolyl)-1,3,4-thiadiazole, and how is its purity validated?

The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or condensation of heterocyclic amines with sulfur-containing precursors. For example, 2-amino-1,3,4-thiadiazoles can be synthesized via acetic anhydride-mediated acylation of amino groups, yielding high-purity products (95% yield in some cases) . Characterization is achieved through:

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy : To confirm functional groups and molecular structure.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>99% in some protocols) .

- Elemental Analysis : To verify stoichiometry .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Advanced spectroscopic methods are critical:

- Raman Spectroscopy and Electrochemical Methods : Used to study surface interactions and film formation on metals (e.g., silver surfaces) .

- Fluorescence Spectroscopy : Detects dual fluorescence effects in liposomal systems, revealing aggregation-dependent photophysical behavior .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational models predict the reactivity and stability of this compound?

Quantum mechanical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level, model reaction mechanisms (e.g., cyclization pathways) and activation barriers . Thermodynamic studies assess relative stability by comparing enthalpy and Gibbs free energy values of substituted derivatives (e.g., methyl vs. ethyl groups) . These models guide synthetic optimization and predict solvent effects (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Q. What biological activities have been reported for this compound, and how can contradictory data be resolved?

- Anticancer Activity : N-substituted derivatives show potent cytotoxicity (ID50 = 1.2–1.6 μM) against colorectal, bladder, and breast cancer cell lines via apoptosis induction .

- Antituberculosis Activity : 5-Substituted analogs inhibit Mycobacterium tuberculosis H37Rv (MIC = 6.25 μg/mL) by targeting enzyme pathways .

Resolving Contradictions :

Q. How can researchers design experiments to investigate its mechanism of action in cellular systems?

- Enzyme Assays : Test inhibition of key enzymes (e.g., kinases or proteases) using fluorescence-based substrates .

- Molecular Docking : Predict binding modes with target proteins (e.g., antitubercular enzymes) using AutoDock or Schrödinger .

- Cellular Imaging : Track subcellular localization via fluorescent derivatives in live-cell microscopy .

Q. What methodologies address discrepancies in observed fluorescence properties across experimental conditions?

Dual fluorescence effects in liposomal systems are pH- and aggregation-dependent. To resolve inconsistencies:

- Conduct pH titration experiments (pH 2–12) to map emission shifts .

- Use dynamic light scattering (DLS) to correlate aggregation states with spectral changes .

- Compare solvent-polarity effects using Kamlet-Taft parameters .

Methodological Guidance

Q. How should researchers optimize synthetic yields for novel derivatives?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for regioselective substitutions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 80% → 92%) .

Q. What strategies validate the biological specificity of observed effects?

- Negative Controls : Include structurally similar but inactive analogs (e.g., non-brominated phenyl derivatives) .

- CRISPR Knockout Models : Eliminate putative targets (e.g., Bcl-2) to confirm on-mechanism activity .

- Dose-Response Curves : Calculate IC50 values across multiple cell lines to exclude off-target cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。